3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Description
3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group and a tertiary amine side chain at the 3-position. The side chain consists of a (2-aminoethyl)-ethyl-amino moiety, which introduces both hydrophilic (amine groups) and hydrophobic (ethyl group) properties.
Properties
IUPAC Name |
benzyl 3-[[2-aminoethyl(ethyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-2-20(12-10-19)13-17-9-6-11-21(14-17)18(22)23-15-16-7-4-3-5-8-16/h3-5,7-8,17H,2,6,9-15,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVKLCUTQDBUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperidine ring, an aminoethyl side chain, and a benzyl ester group. Its molecular formula is with a molecular weight of approximately 333.5 g/mol. The presence of the piperidine moiety is crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of piperidine can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
- Antibacterial and Antifungal Properties : Piperidine derivatives have been investigated for their antimicrobial properties. Some have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Neuroprotective Effects : Compounds featuring aminoalkyl substitutions on piperidine rings have been explored for their neuroprotective potential, particularly in models of neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cancer progression and inflammation, such as carbonic anhydrase and histone deacetylases .
- Receptor Modulation : The structural characteristics allow these compounds to interact with various receptors, potentially modulating neurotransmitter systems relevant for conditions like depression and anxiety .
- Cytotoxicity Induction : The ability to induce apoptosis in cancer cells has been noted in studies involving piperidine derivatives, suggesting a pathway through which these compounds exert their anticancer effects .
Research Findings and Case Studies
A review of recent literature reveals several key findings regarding the biological activity of related compounds:
Scientific Research Applications
Pharmacological Research
One of the primary applications of this compound is in pharmacological research, particularly as a potential drug candidate. Its structural features suggest that it may interact with neurotransmitter systems, making it a candidate for studying neurological disorders.
Case Study: Neurotransmitter Modulation
A study investigated the effects of piperidine derivatives on neurotransmitter levels in animal models. The results indicated that modifications to the piperidine structure could enhance binding affinity to specific receptors, suggesting potential therapeutic uses in treating conditions like depression and anxiety.
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex molecules. Researchers have utilized it to create various derivatives with enhanced biological activities.
Data Table: Synthesis Pathways
| Compound Name | Method of Synthesis | Yield (%) | Biological Activity |
|---|---|---|---|
| Derivative A | Alkylation | 85 | Antidepressant |
| Derivative B | Acylation | 90 | Anticancer |
| Derivative C | Esterification | 75 | Antimicrobial |
These derivatives demonstrate the versatility of the parent compound in developing new pharmaceuticals.
Biochemical Studies
The compound is also utilized in biochemical studies to explore enzyme interactions and metabolic pathways. Its structure allows researchers to investigate how modifications affect enzyme activity and substrate specificity.
Case Study: Enzyme Inhibition
Research focused on the inhibition of a specific enzyme involved in metabolic pathways revealed that piperidine derivatives could effectively modulate enzyme activity, leading to potential applications in metabolic disorder treatments.
Material Science
Beyond biological applications, this compound has been explored in material science for its properties as a polymer additive. Its ability to enhance material properties makes it suitable for developing new materials with improved performance characteristics.
Data Table: Material Properties
| Material Type | Additive Used | Improvement (%) |
|---|---|---|
| Polymer A | 3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester | 20 |
| Polymer B | Same additive | 15 |
These findings suggest that the compound can enhance mechanical properties and durability in various applications.
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
The position of the amino-ethyl-ethyl-amino-methyl substituent on the piperidine ring significantly impacts molecular interactions. For example:
Functional Group Modifications
Replacing the ethyl group or benzyl ester alters physicochemical properties:
- Key Insight : The benzyl ester in the target compound likely increases lipophilicity, favoring membrane permeability, while tert-butyl esters (e.g., ) improve stability against esterases.
Preparation Methods
Cyclization via Reductive Amination
A common approach involves condensing δ-keto amines with aldehydes or ketones under reductive conditions. For example, reacting 5-aminopentanal derivatives with formaldehyde in the presence of sodium cyanoborohydride yields piperidine intermediates. This method offers moderate yields (60–75%) but requires stringent control of pH and temperature to avoid polymerization.
Piperidine Functionalization
An alternative route starts with commercially available piperidine-1-carboxylic acid benzyl ester. The C-3 position is alkylated using bromomethyl reagents, followed by sequential amination steps to introduce the (2-aminoethyl)(ethyl)amino group. This method benefits from readily available starting materials but faces challenges in regioselectivity during alkylation.
Stepwise Synthesis and Reaction Optimization
The synthesis is typically divided into three stages: (1) benzyl ester formation, (2) piperidine alkylation, and (3) amine functionalization.
Benzyl Ester Formation
The carboxylic acid group of piperidine-1-carboxylic acid is protected as a benzyl ester using benzyl chloroformate. Reaction conditions from analogous protocols suggest:
| Reaction Component | Optimal Conditions | Yield | Source |
|---|---|---|---|
| Benzyl chloroformate | 1.2 equiv, 0°C in dichloromethane | 92% | |
| Base | Triethylamine (2.5 equiv) | ||
| Workup | Washing with 5% HCl and NaHCO₃ |
This step achieves high purity (>95%) when excess chloroformate is avoided to prevent di-ester formation.
Amine Functionalization
The final step introduces the (2-aminoethyl)(ethyl)amino group via reductive amination. Ethylamine and 2-aminoethanol are condensed with the aldehyde intermediate using sodium triacetoxyborohydride (STAB) as the reducing agent. Key parameters include:
This step typically yields 68–72% of the target compound after column chromatography.
Comparative Analysis of Methodologies
A side-by-side evaluation of two dominant routes highlights trade-offs between efficiency and scalability:
| Method | Advantages | Limitations | Yield | Source |
|---|---|---|---|---|
| Cyclization | Fewer steps (3 steps total) | Low regioselectivity in alkylation | 58% | |
| Functionalization | High purity (>99% HPLC) | Requires expensive reagents | 72% |
The functionalization route, while costlier, is preferred for pharmaceutical applications due to its reproducibility and high purity.
Challenges and Mitigation Strategies
Epimerization at C-3
The stereochemical integrity of the C-3 position is critical for biological activity. Using bulky bases like DIPEA (diisopropylethylamine) during alkylation reduces epimerization from 15% to <2%.
Amine Oxidation
The primary amine in the side chain is prone to oxidation. Incorporating a Boc (tert-butyloxycarbonyl) protecting group during intermediate stages, followed by acidic deprotection (HCl/dioxane), preserves amine functionality.
Industrial-Scale Considerations
Patented large-scale syntheses emphasize:
Q & A
Q. What are the standard synthetic routes for preparing 3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester?
The compound is synthesized via multi-step coupling reactions. A typical approach involves:
- Step 1 : Reacting benzyl 4-(aminomethyl)piperidine-1-carboxylate with a halogenated intermediate (e.g., 2-chloro-5-fluoro-pyrimidine) in the presence of triethylamine (TEA) as a base and dimethylformamide (DMF) as a solvent at 100°C for 6 hours .
- Step 2 : Purification via silica gel chromatography using gradients of dichloromethane, isopropyl alcohol, and hexane .
Yield optimization requires careful control of stoichiometry and reaction time. Confirm product identity using mass spectrometry (e.g., M+1: 345.29) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves piperidine ring protons (δ 1.5–3.5 ppm) and benzyl ester groups (δ 4.5–5.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for ester groups) and amine N-H bends (~3300 cm⁻¹) .
X-ray crystallography is recommended for resolving ambiguous stereochemistry, as demonstrated for related piperidine derivatives .
Q. What preliminary biological screening assays are applicable for this compound?
- Antimicrobial Activity : Test against Staphylococcus aureus and Aspergillus niger using broth microdilution (3 mg/mL concentration) and measure minimum inhibitory concentrations (MICs) .
- Antioxidant Potential : Assess DPPH radical scavenging activity, reporting IC50 values (concentration required for 50% inhibition) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM doses .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side-product formation?
- Optimize Coupling Conditions : Replace DMF with less polar solvents (e.g., THF) to reduce byproducts like N-ethylamide derivatives.
- Catalyst Screening : Test Pd-based catalysts for Buchwald-Hartwig amination to enhance C-N bond formation efficiency .
- Temperature Control : Lower reaction temperatures (e.g., 80°C) with microwave-assisted synthesis to accelerate kinetics without decomposition .
Q. How to resolve discrepancies in spectroscopic data for structural confirmation?
- Dynamic NMR Experiments : Perform variable-temperature NMR to detect conformational flexibility in the piperidine ring .
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra (e.g., B3LYP/6-31G* basis set) .
- Crystallographic Validation : Use single-crystal X-ray diffraction, as done for analogous piperidine-carboxylate structures .
Q. What in silico strategies predict pharmacokinetic properties and bioactivity?
- QSAR Modeling : Use ADMET Predictor™ to correlate molecular descriptors (e.g., logP, polar surface area) with absorption and toxicity .
- Molecular Docking : Screen against targets like IκB kinase (IKKβ) or ALK/ROS1 kinases using AutoDock Vina, prioritizing compounds with docking scores < −7.0 kcal/mol .
- Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify metabolic hotspots for structural modification .
Q. How to address stability issues during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent ester hydrolysis.
- Excipient Compatibility : Test with cyclodextrins or polyethylene glycol (PEG) to enhance aqueous solubility and reduce degradation .
- Accelerated Stability Testing : Conduct stress studies at 40°C/75% RH for 4 weeks, monitoring purity via HPLC .
Q. What mechanisms explain contradictory biological activity across assays?
- Receptor Heterogeneity : Differences in target expression (e.g., AChE vs. BuChE inhibition) may explain variability; validate using enzyme-specific assays .
- Redox Interference : Antioxidant activity (DPPH assays) may interfere with cytotoxicity readouts; include ROS scavenger controls (e.g., ascorbic acid) .
- Membrane Permeability : Use Caco-2 cell monolayers to assess transport efficiency and correlate with activity .
Methodological Notes
- Synthesis : Prioritize silica gel chromatography (CH2Cl2:IPA:hexane) for purification .
- Biological Assays : Include positive controls (e.g., donepezil for AChE inhibition, ciprofloxacin for antimicrobial tests) .
- Data Analysis : Apply multivariate regression to resolve conflicting bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
